molecular formula C14H11N3O3S B11336724 2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide

2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11336724
M. Wt: 301.32 g/mol
InChI Key: HNDQEVYLVHONSP-UHFFFAOYSA-N
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Description

2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic compound that incorporates a phenoxy group, a thiophene ring, and an oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the phenoxy group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-arylacetamide: Similar structure but lacks the oxadiazole and thiophene rings.

    Thiophene derivatives: Compounds containing the thiophene ring but different functional groups.

    Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.

Uniqueness

2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the combination of the phenoxy, thiophene, and oxadiazole moieties, which confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

2-phenoxy-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C14H11N3O3S/c18-12(9-19-10-5-2-1-3-6-10)15-14-16-13(20-17-14)11-7-4-8-21-11/h1-8H,9H2,(H,15,17,18)

InChI Key

HNDQEVYLVHONSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CS3

Origin of Product

United States

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